methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The sulfonamide group is then introduced via a sulfonylation reaction, often using sulfonyl chlorides under basic conditions . Finally, the thiophene carboxylate ester is formed through esterification reactions involving thiophene carboxylic acids and alcohols .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the ester moiety, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxides in alcohol solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-2-thiophenecarboxylate: Features a similar structure but with different substituents on the pyrazole or thiophene rings.
Sulfonylated Pyrazoles: Compounds with sulfonamide groups attached to pyrazole rings.
Thiophene Carboxylates: Esters derived from thiophene carboxylic acids.
Uniqueness
This compound is unique due to its combination of a pyrazole ring, sulfonamide group, and thiophene carboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
methyl 3-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-7-9(6-14(2)12-7)20(16,17)13-8-4-5-19-10(8)11(15)18-3/h4-6,13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRXLQTUKZJCFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=C(SC=C2)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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